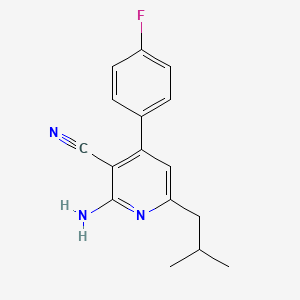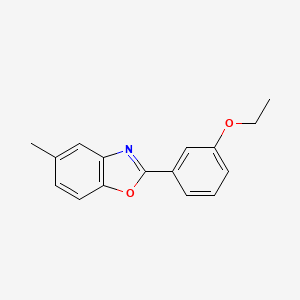
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2-methyl-3-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and yield. Solvent recovery and recycling would be important considerations to minimize environmental impact.
化学反应分析
Types of Reactions
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Conversion of the acetyl group to a carboxylic acid.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups onto the aromatic rings.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigation as a potential pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The acetyl and nitro groups could play a role in binding to active sites or influencing the compound’s reactivity.
相似化合物的比较
Similar Compounds
1-(3-Acetylphenyl)-3-phenylurea: Lacks the nitro group, which may result in different reactivity and applications.
1-(3-Nitrophenyl)-3-(2-methylphenyl)urea: Similar structure but different positioning of the nitro group, affecting its chemical properties.
1-(3-Acetylphenyl)-3-(2-methylphenyl)urea: Lacks the nitro group, potentially altering its biological activity.
Uniqueness
1-(3-Acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea is unique due to the presence of both an acetyl and a nitro group on different aromatic rings
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(2-methyl-3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-14(7-4-8-15(10)19(22)23)18-16(21)17-13-6-3-5-12(9-13)11(2)20/h3-9H,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHPPHMZKCYEPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5696970.png)



![METHYL 3-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B5696994.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![N-[2-(3-chlorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B5697005.png)
![1-(2,4-dimethylphenyl)-5-[(naphthalen-2-yloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)


![2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5697054.png)

